molecular formula C5H8Br2O B011214 2-Bromo-2-methylbutanoyl bromide CAS No. 106265-07-0

2-Bromo-2-methylbutanoyl bromide

Cat. No.: B011214
CAS No.: 106265-07-0
M. Wt: 243.92 g/mol
InChI Key: GGDZHEUPZPBLMT-UHFFFAOYSA-N
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Description

2-Bromo-2-methylbutanoyl bromide is an organic compound with the molecular formula C5H8Br2O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of two bromine atoms and a carbonyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylbutanoyl bromide can be synthesized through the bromination of 2-methylbutanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure efficient and consistent production. The reactants are introduced into the reactor, where they undergo bromination under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylbutanoyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2-methyl-2-butene.

    Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

    Elimination Reactions: Often performed in the presence of strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition Reactions: Conducted in the presence of nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Substitution Reactions: Formation of 2-methylbutanoic acid, amides, or ethers.

    Elimination Reactions: Formation of 2-methyl-2-butene.

    Addition Reactions: Formation of alcohols, ketones, or other carbonyl derivatives.

Scientific Research Applications

2-Bromo-2-methylbutanoyl bromide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of potential drug candidates and bioactive compounds.

    Industry: In the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylbutanoyl bromide involves its reactivity with nucleophiles and bases. The bromine atoms and carbonyl group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: Similar in structure but lacks the carbonyl group, making it less reactive in certain reactions.

    2-Bromo-2-methylbutane: Similar but with different reactivity due to the absence of the carbonyl group.

    2-Chloro-2-methylbutanoyl chloride: Similar but with chlorine instead of bromine, leading to different reactivity and applications.

Uniqueness

2-Bromo-2-methylbutanoyl bromide is unique due to the presence of both bromine atoms and a carbonyl group, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules and materials.

Properties

IUPAC Name

2-bromo-2-methylbutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDZHEUPZPBLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622567
Record name 2-Bromo-2-methylbutanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106265-07-0
Record name 2-Bromo-2-methylbutanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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